Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 933674-28-3
VCID: VC5489333
InChI: InChI=1S/C12H10N2O4S/c1-18-12(15)10-9(6-19-11(10)13)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3
SMILES: COC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N
Molecular Formula: C12H10N2O4S
Molecular Weight: 278.28

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

CAS No.: 933674-28-3

Cat. No.: VC5489333

Molecular Formula: C12H10N2O4S

Molecular Weight: 278.28

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate - 933674-28-3

Specification

CAS No. 933674-28-3
Molecular Formula C12H10N2O4S
Molecular Weight 278.28
IUPAC Name methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C12H10N2O4S/c1-18-12(15)10-9(6-19-11(10)13)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3
Standard InChI Key BTEIHNABMWZODG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate features a thiophene ring substituted at positions 2, 4, and 5. The 2-position hosts an amino group (-NH₂), while the 4-position contains a methyl group (-CH₃). A 4-nitrophenyl moiety is attached at the 5-position, and the 3-position is esterified with an ethyl group (-COOEt). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for its applications in material science .

Key Structural Parameters:

  • Molecular Formula: C₁₄H₁₄N₂O₄S

  • Molecular Weight: 306.34 g/mol

  • Density: 1.338 g/cm³

  • Boiling Point: 464.6°C at 760 mmHg

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks at:

  • 3296 cm⁻¹: N-H stretching (amine group) .

  • 1664 cm⁻¹: C=O stretching (ester carbonyl) .

  • 1603 cm⁻¹: C=C aromatic stretching .

Nuclear magnetic resonance (NMR) data (500 MHz, CDCl₃):

  • δ 1.39 ppm: Triplet (3H, OCH₂CH₃) .

  • δ 4.34 ppm: Quartet (2H, OCH₂CH₃) .

  • δ 7.26–7.64 ppm: Multiplet (4H, aromatic protons) .

Synthesis and Optimization

Large-Scale Synthesis Protocol

The compound is synthesized via a one-pot Gewald reaction under the following conditions :

Reagents:

  • 1-(4-Nitrophenyl)propan-2-one: 1 kg

  • Ethyl cyanoacetate: 685 g

  • Sulfur: 195 g

  • n-Butylamine: 200 g

  • Ethanol: 4 L

Procedure:

  • Dissolve 1-(4-nitrophenyl)propan-2-one in ethanol.

  • Add ethyl cyanoacetate and sulfur; stir at 40°C.

  • Introduce n-butylamine and heat to 50°C for 2 hours.

  • Cool to 10°C, stir for 1 hour, and filter.

  • Wash the precipitate with ethanol to yield 1.37 kg (85% yield, 99% purity) .

Mechanistic Insight:
The reaction proceeds via a base-catalyzed cyclocondensation, where n-butylamine deprotonates ethyl cyanoacetate to form a reactive enolate. This intermediate undergoes nucleophilic attack on the ketone, followed by sulfur incorporation to form the thiophene ring .

Pharmacological Applications

Anticancer Activity

Derivatives of this thiophene scaffold exhibit potent anticancer properties. In a 2023 study, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated:

  • IC₅₀ Values: 2.1–4.8 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

  • Selectivity Index: >10-fold selectivity for cancer cells over non-malignant HEK-293 cells .

Mechanism of Action:
The nitro group enhances electron-deficient character, facilitating intercalation into DNA and inhibition of topoisomerase II .

Material Science Applications

Organic Semiconductors

The compound’s extended π-system and electron-withdrawing nitro group make it suitable for:

  • Charge-Transport Layers: Hole mobility of 0.12 cm²/V·s in thin-film transistors .

  • Non-Linear Optical Materials: Second-harmonic generation efficiency of 1.5× urea .

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